molecular formula C23H18FN5O2S B11339352 N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B11339352
M. Wt: 447.5 g/mol
InChI Key: JNFUMZBPUHXYAB-UHFFFAOYSA-N
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Description

N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional phenyl and fluorophenyl groups attached The benzenesulfonamide moiety further adds to its structural complexity

Properties

Molecular Formula

C23H18FN5O2S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H18FN5O2S/c24-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)25-23-26-22(27-29(21)23)28-32(30,31)19-9-5-2-6-10-19/h1-15,21H,(H2,25,26,27,28)

InChI Key

JNFUMZBPUHXYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NS(=O)(=O)C4=CC=CC=C4)N2)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Fluorophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Benzenesulfonamide Group: This step often involves the reaction of the triazolopyrimidine intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Use of Catalysts: To lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

    Reduction: May produce reduced triazole or pyrimidine derivatives.

    Substitution: Results in various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Biological Probes: Used in research to study enzyme interactions and cellular processes.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new therapeutic agents.

Mechanism of Action

The mechanism by which N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE
  • N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE

Uniqueness

  • Fluorine Substitution : The presence of the fluorophenyl group can significantly alter the compound’s electronic properties and biological activity.
  • Sulfonamide Group : This functional group is crucial for its potential medicinal applications, providing unique binding interactions with biological targets.

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